![molecular formula C16H12F3N3O3 B2974674 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1421507-55-2](/img/structure/B2974674.png)
6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide
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Description
6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H12F3N3O3 and its molecular weight is 351.285. The purity is usually 95%.
The exact mass of the compound 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Potential c-Met Kinase Inhibitors
Compounds structurally related to 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide have been synthesized and evaluated for their potential as c-Met kinase inhibitors. These compounds, including derivatives with 4-phenoxypyridine containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties, have shown moderate to good antitumor activities against various cancer cell lines such as A549, H460, and HT-29. The structure-activity relationship studies suggest that electron-withdrawing groups on the terminal phenyl rings enhance antitumor activity, highlighting their potential in cancer research (Liu et al., 2020).
Synthesis and Reactivity of Iminium Salts and Butenolides
Research involving alkoxycarbonyl-substituted 3-trifloxypropene iminium salts and iminium-substituted Δ2,3-butenolides, which share a thematic chemical lineage with 6-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1,6-dihydropyridazine-3-carboxamide, has been conducted to explore their synthesis and reactivity towards nucleophiles. These studies contribute to the broader understanding of the reactivity patterns of complex organic molecules, potentially aiding in the design of new synthetic pathways for pharmaceuticals and materials science (Nikolai & Maas, 2003).
Dual Cyclooxygenase/5-Lipoxygenase Inhibitors
Compounds with a 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamide structure, related to the chemical structure of interest, have been identified as potent dual inhibitors of cyclooxygenase and 5-lipoxygenase. These inhibitors show significant anti-inflammatory activity, demonstrating the therapeutic potential of structurally complex carboxamides in the development of new anti-inflammatory drugs (Mylari et al., 1990).
properties
IUPAC Name |
6-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c17-16(18,19)11-4-3-5-12(10-11)25-9-2-1-8-20-15(24)13-6-7-14(23)22-21-13/h3-7,10H,8-9H2,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHNBBSDTKMFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=NNC(=O)C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71802993 |
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